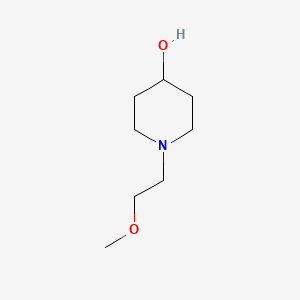

1-(2-Methoxyethyl)piperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-11-7-6-9-4-2-8(10)3-5-9/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWUZVDERRAYFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of 1-(2-Methoxyethyl)piperidin-4-ol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(2-Methoxyethyl)piperidin-4-ol, a valuable intermediate in modern drug discovery and development. The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals, and the specific substitution pattern of this compound makes it a key building block for accessing novel chemical entities with diverse pharmacological activities. This document will explore two primary synthetic strategies, delving into the underlying chemical principles, providing detailed experimental protocols, and offering a comparative analysis of these methodologies. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecules.

Introduction

The piperidine ring is a fundamental structural motif in medicinal chemistry, present in numerous FDA-approved drugs. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for the precise spatial orientation of pharmacophoric groups, enabling potent and selective interactions with biological targets. The title compound, this compound, incorporates a hydrophilic methoxyethyl group on the piperidine nitrogen and a hydroxyl group at the 4-position. This combination of functionalities offers multiple points for further chemical elaboration, making it a highly sought-after intermediate in the synthesis of novel therapeutics, including but not limited to, receptor antagonists, enzyme inhibitors, and central nervous system agents.

This guide will dissect two principal and field-proven synthetic routes to this compound:

-

Pathway A: Two-Step Synthesis via a Piperidin-4-one Intermediate. This common and versatile approach involves the initial synthesis of 1-(2-Methoxyethyl)piperidin-4-one, followed by its reduction to the target alcohol.

-

Pathway B: Direct N-Alkylation of Piperidin-4-ol. This more direct route involves the alkylation of the readily available piperidin-4-ol with a suitable 2-methoxyethylating agent.

Each pathway will be examined for its chemical logic, efficiency, and practical considerations, providing the reader with the necessary insights to select and implement the most appropriate method for their research and development needs.

Part 1: Synthesis Pathway A: The Piperidin-4-one Intermediate Approach

This synthetic strategy is predicated on the initial construction of the N-substituted piperidin-4-one, which is then reduced in a subsequent step to the desired 4-hydroxypiperidine derivative. This approach offers flexibility as the piperidin-4-one intermediate can be a precursor to a variety of other 4-substituted piperidines.

Step 1: Synthesis of 1-(2-Methoxyethyl)piperidin-4-one

The synthesis of 1-(2-Methoxyethyl)piperidin-4-one can be achieved through several methods. A common approach involves the formation of the piperidine ring from acyclic precursors, such as 2-methoxyethylamine.[1] Alternatively, and more directly, is the N-alkylation of piperidin-4-one. A particularly efficient and modern method is the use of borrowing hydrogen (BH) catalysis, which allows for the direct coupling of piperidin-4-one with 2-methoxyethanol.[1]

Mechanism of Borrowing Hydrogen Catalysis:

The borrowing hydrogen methodology is an elegant and atom-economical process. In this catalytic cycle, a metal catalyst, often a ruthenium complex, temporarily "borrows" hydrogen from an alcohol to form an aldehyde intermediate in situ.[1] This aldehyde then undergoes a condensation reaction with an amine to form an imine. The catalyst, which has retained the hydrogen, then hydrogenates the imine to yield the final alkylated amine, regenerating the catalyst in the process.[1] This avoids the need for pre-oxidizing the alcohol and the use of stoichiometric reducing agents.

Figure 1: Catalytic cycle for the synthesis of 1-(2-Methoxyethyl)piperidin-4-one via borrowing hydrogen catalysis.

Experimental Protocol: Synthesis of 1-(2-Methoxyethyl)piperidin-4-one via Borrowing Hydrogen Catalysis

-

Reagents:

-

Piperidin-4-one hydrochloride

-

2-Methoxyethanol

-

Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

-

Base (e.g., Sodium carbonate)

-

Solvent (e.g., Toluene)

-

-

Procedure:

-

To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add piperidin-4-one hydrochloride, 2-methoxyethanol (in slight excess), and the ruthenium catalyst.

-

Add the base to neutralize the hydrochloride salt and facilitate the reaction.

-

Add the solvent and heat the mixture to a temperature of 80-100°C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst and any inorganic salts.

-

The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-(2-Methoxyethyl)piperidin-4-one.

-

Step 2: Reduction of 1-(2-Methoxyethyl)piperidin-4-one to this compound

The second step involves the reduction of the ketone functionality of 1-(2-Methoxyethyl)piperidin-4-one to the corresponding secondary alcohol. This is a standard transformation in organic synthesis and can be achieved with a variety of reducing agents.

Choice of Reducing Agent:

The choice of reducing agent is critical to ensure the selective reduction of the ketone without affecting other functional groups. Common and effective reducing agents for this transformation include:

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for ketones and aldehydes. It is generally unreactive towards esters and amides.

-

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will reduce ketones, aldehydes, esters, and amides. Its use would be appropriate if no other reducible functional groups are present.

-

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst (e.g., PtO₂, Raney Ni) is another effective method.

For this specific transformation, sodium borohydride is often the preferred reagent due to its selectivity, ease of handling, and mild reaction conditions.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxyethyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(2-Methoxyethyl)piperidin-4-ol, a substituted piperidine derivative, is a heterocyclic compound of increasing interest within medicinal chemistry and drug development. Its structural scaffold, featuring a piperidine ring, a hydroxyl group, and a methoxyethyl substituent on the nitrogen atom, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The physicochemical properties of this intermediate are critical for its effective use in synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside methodologies for their determination.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity and structure.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 220660-17-7 | - |

| Molecular Formula | C₈H₁₇NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 159.23 g/mol | --INVALID-LINK--[1] |

| SMILES | COCCN1CCC(CC1)O | --INVALID-LINK--[1] |

| InChIKey | AIWUZVDERRAYFV-UHFFFAOYSA-N | --INVALID-LINK--[1] |

The molecule consists of a central piperidin-4-ol core, with a 2-methoxyethyl group attached to the piperidine nitrogen. This N-substitution is crucial as it influences the compound's basicity, polarity, and steric profile, which in turn affects its reactivity and potential biological interactions.

Synthesis and Characterization

The synthesis of this compound has been described in the patent literature, highlighting its utility as a chemical intermediate. A common synthetic route involves the N-alkylation of piperidin-4-ol.

A documented synthesis involves the reaction of a substituted piperidin-4-ol with 1-bromo-2-methoxyethane in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. This method is a standard nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the electrophilic carbon of the bromo-methoxyethane.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure described in the patent literature[2].

Materials:

-

4-Hydroxypiperidine

-

1-Bromo-2-methoxyethane

-

Potassium Carbonate (anhydrous)

-

Acetonitrile (anhydrous)

Procedure:

-

To a solution of 4-hydroxypiperidine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromo-2-methoxyethane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Causality Behind Experimental Choices:

-

Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile.

-

Potassium carbonate acts as a base to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity. It is a mild base, which helps to avoid side reactions.

-

The reaction is heated to reflux to increase the reaction rate.

-

Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Physicochemical Properties

Due to the limited availability of experimental data in publicly accessible literature, a combination of data from closely related compounds and high-quality computational predictions are presented.

Physical State and Appearance

Based on the properties of similar piperidinol derivatives, this compound is expected to be a liquid or a low-melting solid at room temperature.

Melting and Boiling Point

Solubility

The solubility of a compound is a critical parameter in drug development, influencing absorption, distribution, and formulation.

-

Water Solubility : The presence of the hydroxyl group and the ether oxygen suggests that this compound will exhibit some solubility in water due to hydrogen bonding. A predicted water solubility value is not available, but it is expected to be moderately soluble.

-

Organic Solvents : It is anticipated to be soluble in polar organic solvents such as methanol, ethanol, and chloroform. The solubility in nonpolar solvents like hexane is likely to be limited.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC system with a suitable column and detector

-

Thermostatted shaker

Procedure:

-

Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed vial.

-

Agitate the vial in a thermostatted shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a calibration curve.

-

The determined concentration represents the aqueous solubility of the compound at that temperature and pH.

Causality Behind Experimental Choices:

-

PBS at pH 7.4 is used to mimic physiological conditions.

-

The shake-flask method is considered the "gold standard" for solubility determination as it measures the thermodynamic equilibrium solubility.

-

HPLC is a precise and accurate analytical technique for quantifying the concentration of the dissolved compound.

Acidity/Basicity (pKa)

The piperidine nitrogen in this compound is basic. The pKa of the conjugate acid is a crucial parameter that influences the compound's ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.

An experimental pKa value is not available. However, the pKa of the conjugate acid of the related compound 4-(2-methoxyethyl)piperidine is predicted to be 10.59±0.10[4]. The pKa of piperidine itself is around 11.2. The electron-withdrawing effect of the 2-methoxyethyl group is expected to slightly decrease the basicity of the nitrogen compared to piperidine.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Materials:

-

This compound

-

Standardized hydrochloric acid solution (e.g., 0.1 M)

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Record the initial pH of the solution.

-

Add small, precise increments of the standardized HCl solution, recording the pH after each addition.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Causality Behind Experimental Choices:

-

Potentiometric titration is a direct and accurate method for determining the pKa of basic compounds.

-

Using a standardized titrant ensures the accuracy of the volume added and the subsequent calculations.

-

The half-equivalence point is where the concentrations of the protonated and unprotonated forms of the amine are equal, and at this point, pH = pKa according to the Henderson-Hasselbalch equation.

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

A predicted XlogP value for this compound is 0.0[1]. This low value suggests that the compound is relatively hydrophilic, which is consistent with the presence of the hydroxyl and ether functionalities.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the ethyl group protons (two triplets), the piperidine ring protons (complex multiplets), and the hydroxyl proton (a broad singlet, exchangeable with D₂O).

-

¹³C NMR : The carbon NMR spectrum would display signals for the eight distinct carbon atoms in the molecule, including the methoxy carbon, the carbons of the ethyl group, and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations would appear around 2800-3000 cm⁻¹. A prominent C-O stretching band for the ether linkage would be expected in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 159. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be prominent at m/z 160. Predicted collision cross section data for various adducts are available, which can be useful for ion mobility-mass spectrometry analysis[1].

Conclusion

This compound is a valuable building block in synthetic chemistry, particularly for the development of novel pharmaceutical agents. While a comprehensive set of experimentally determined physicochemical properties is not yet available in the public domain, this guide provides a detailed overview of its key characteristics based on its chemical structure, data from related compounds, and computational predictions. The provided experimental protocols offer a framework for the in-house determination of these crucial parameters, enabling researchers to effectively utilize this compound in their drug discovery and development endeavors. The continued investigation and publication of the experimental physicochemical data for this and other important chemical intermediates will be invaluable to the scientific community.

References

- 1. PubChemLite - this compound (C8H17NO2) [pubchemlite.lcsb.uni.lu]

- 2. 1-(2-Methoxyethyl)piperidin-4-one - Amerigo Scientific [amerigoscientific.com]

- 3. chembk.com [chembk.com]

- 4. 70724-70-8 CAS MSDS (4-(2-METHOXYETHYL)PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to 1-(2-Methoxyethyl)piperidin-4-ol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Methoxyethyl)piperidin-4-ol, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. While a specific CAS Registry Number for this compound is not readily found in major chemical databases, this document outlines its core characteristics, a probable synthetic pathway, predicted properties, and potential applications based on the well-established chemistry of related piperidine scaffolds.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a 2-methoxyethyl group and a hydroxyl group at the 4-position.

Molecular Structure:

Caption: 2D Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₁₇NO₂ | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| InChI | InChI=1S/C8H17NO2/c1-11-7-6-9-4-2-8(10)3-5-9/h8,10H,2-7H2,1H3 | [1] |

| InChIKey | AIWUZVDERRAYFV-UHFFFAOYSA-N | [1] |

| SMILES | COCCN1CCC(CC1)O | [1] |

Proposed Synthesis and Rationale

The synthesis of this compound can be logically approached through the N-alkylation of a suitable piperidine precursor. A common and effective strategy involves the reaction of 4-hydroxypiperidine with a 2-methoxyethyl halide.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile, add a weak base like potassium carbonate (K₂CO₃) (1.5-2.0 eq).

-

Addition of Alkylating Agent: While stirring the suspension, add 1-bromo-2-methoxyethane (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Acetonitrile is chosen for its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

-

Base: Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the secondary amine of 4-hydroxypiperidine, facilitating the nucleophilic attack on the alkyl halide.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Physicochemical Properties (Predicted)

The physicochemical properties of this compound can be predicted based on its structure and by comparison with analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar N-substituted piperidines are often liquids or low-melting solids. |

| Boiling Point | ~220-240 °C | Higher than 4-hydroxypiperidine (~222 °C) due to increased molecular weight.[2] |

| Solubility | Soluble in water and polar organic solvents | The presence of the hydroxyl and ether functionalities, along with the tertiary amine, suggests good solubility in polar media. |

| pKa | ~9.0-10.0 | The piperidine nitrogen is basic, with a pKa in the typical range for tertiary amines. |

Potential Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] Substituted piperidines, such as this compound, serve as valuable building blocks and intermediates in the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for CNS-active agents: The piperidine ring is a common feature in drugs targeting the central nervous system. The N-methoxyethyl group can influence lipophilicity and metabolic stability, potentially leading to compounds with improved pharmacokinetic profiles.

-

Intermediate for Novel Ligands: This compound can be a precursor for the synthesis of ligands for various receptors, such as sigma receptors or muscarinic acetylcholine receptors, which are implicated in a range of neurological and psychiatric disorders.[4]

-

Fragment-based Drug Design: As a relatively small and functionalized molecule, it can be used in fragment-based screening to identify new starting points for drug discovery programs.

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling piperidine derivatives should be observed. Piperidines can be corrosive and toxic.[5]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

-

Ventilation: Handle in a well-ventilated fume hood.[7]

-

In case of contact:

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

This compound represents a versatile, yet not widely documented, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its structural features make it an attractive starting point for the development of novel compounds with potential biological activity. Researchers and drug development professionals can leverage the fundamental chemistry of the piperidine scaffold to explore the utility of this compound in their respective fields.

References

- 1. 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine | C11H23NO2 | CID 104301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

solubility of 1-(2-Methoxyethyl)piperidin-4-ol in organic solvents

An In-depth Technical Guide to the Solubility of 1-(2-Methoxyethyl)piperidin-4-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this guide synthesizes predicted solubility profiles based on its molecular structure and the known properties of related piperidine derivatives. A detailed, step-by-step experimental protocol for determining the equilibrium solubility of this compound in various organic solvents is provided, empowering researchers to generate precise and reliable data. This document is intended to be a practical resource for scientists and professionals engaged in drug discovery, process development, and formulation science, enabling informed solvent selection and optimization of experimental conditions.

Introduction: The Significance of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical parameter that profoundly influences the entire lifecycle of a pharmaceutical compound, from its synthesis and purification to its formulation and bioavailability.[1] For a molecule like this compound, which serves as a building block in the synthesis of active pharmaceutical ingredients (APIs), understanding its solubility in a range of organic solvents is paramount. This knowledge informs crucial decisions in process chemistry, such as the choice of reaction media, crystallization solvents, and extraction systems. Poor solubility can lead to challenges in achieving desired reaction kinetics, product purity, and ultimately, the economic viability of a synthetic route.

This guide addresses the current information gap regarding the solubility of this compound. By combining theoretical predictions with a robust experimental framework, we aim to equip researchers with the necessary tools to effectively work with this compound.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful, albeit simplified, guideline.[2]

Molecular Structure of this compound:

-

Piperidine Ring: A saturated heterocyclic amine, contributing to its basicity and potential for hydrogen bonding.

-

Hydroxyl Group (-OH): A polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group significantly influences solubility in polar protic solvents.

-

Methoxyethyl Group (-OCH2CH3): This ether linkage introduces some polar character but also increases the nonpolar surface area of the molecule compared to a simple N-ethyl group.

Based on these structural features, a qualitative solubility profile can be predicted:

-

High Solubility in Polar Protic Solvents: The presence of the hydroxyl group and the nitrogen atom in the piperidine ring suggests strong interactions with polar protic solvents like water, methanol, and ethanol through hydrogen bonding. The parent compound, piperidine, is miscible with water.[3] While the addition of the methoxyethyl group will slightly increase the molecule's lipophilicity, high solubility in these solvents is still anticipated.

-

Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are expected to be effective at solvating this compound. The dipole-dipole interactions between the solvent and the polar functional groups of the solute will facilitate dissolution.

-

Moderate to Low Solubility in Nonpolar Solvents: In nonpolar solvents like hexane and toluene, solubility is expected to be limited. The polar hydroxyl and methoxy groups will hinder favorable interactions with these nonpolar solvent molecules.

Experimental Determination of Equilibrium Solubility

To obtain precise and actionable data, the experimental determination of solubility is essential. The shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility.[4] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometer)

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The key is to ensure that undissolved solid remains after equilibration.

-

Precisely add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C (or the desired experimental temperature).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered sample solutions by a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the saturated sample solutions by interpolating their analytical response on the calibration curve.

-

Data Presentation

The quantitative solubility data should be summarized in a clear and organized table for easy comparison.

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (g/L) at 25 °C |

| Water | Polar Protic | High | To be determined |

| Methanol | Polar Protic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Acetone | Polar Aprotic | Good | To be determined |

| Ethyl Acetate | Polar Aprotic | Moderate | To be determined |

| Dichloromethane | Nonpolar | Moderate | To be determined |

| Toluene | Nonpolar | Low | To be determined |

| Hexane | Nonpolar | Low | To be determined |

Visualization of the Solubility Determination Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

Unlocking the Therapeutic Potential of 1-(2-Methoxyethyl)piperidin-4-ol: A Technical Guide for Medicinal Chemists

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically approved drugs and bioactive natural products.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. This guide focuses on a specific, yet underexplored, derivative: 1-(2-Methoxyethyl)piperidin-4-ol. We will delve into its synthetic accessibility, explore its potential therapeutic applications based on established structure-activity relationships (SAR), and provide detailed, actionable protocols for its pharmacological evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Molecular Architecture and Synthetic Strategy

The structure of this compound combines several key features that commend it for medicinal chemistry exploration. The piperidin-4-ol core is a common motif in centrally active agents. The N-linked 2-methoxyethyl group offers a unique combination of polarity and lipophilicity, which can favorably modulate pharmacokinetic properties such as solubility and membrane permeability.

Proposed Synthesis of this compound

The most direct synthetic route to this compound commences with its ketone precursor, 1-(2-Methoxyethyl)piperidin-4-one. This starting material can be synthesized through methods such as the Dieckmann condensation or, more efficiently, via borrowing hydrogenation, which allows for the direct coupling of piperidin-4-one with 2-methoxyethanol.[4] The subsequent reduction of the ketone to the target alcohol is a standard and high-yielding transformation.

Experimental Protocol: Reduction of 1-(2-Methoxyethyl)piperidin-4-one

-

Dissolution: Dissolve 1-(2-Methoxyethyl)piperidin-4-one (1.0 eq) in anhydrous methanol (10 mL/g) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of distilled water at 0 °C.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure alcohol.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy 1-(2-Methoxyethyl)piperidin-4-one | 33771-04-9 [smolecule.com]

An In-depth Technical Guide to 1-(2-Methoxyethyl)piperidin-4-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Methoxyethyl)piperidin-4-ol, a heterocyclic organic compound of interest in medicinal chemistry. Due to a lack of a clearly documented historical discovery, this guide will focus on the logical synthesis, physicochemical properties, and the scientific context of its applications, providing field-proven insights for professionals in drug development.

Introduction: The Significance of the 4-Hydroxypiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a hydroxyl group at the 4-position creates 4-hydroxypiperidine, a key building block that offers a strategic point for further chemical modifications, such as esterification and etherification.[2] This functional handle is crucial for developing compounds with targeted biological activities.[3][4] The N-substitution on the piperidine ring further allows for the fine-tuning of a molecule's properties, influencing its solubility, basicity, and ability to interact with biological targets.[4] this compound, with its methoxyethyl group at the nitrogen atom, represents a specific iteration of this important scaffold, holding potential for applications in drug discovery and development.

Synthesis and Mechanistic Insights

Synthesis of the Precursor: 1-(2-Methoxyethyl)piperidin-4-one

The synthesis of the ketone precursor is a critical first step. A common and efficient method involves the N-alkylation of a suitable piperidin-4-one precursor. One plausible pathway begins with the reaction of 2-methoxyethylamine with a cyclic ketone.[5]

Experimental Protocol: Synthesis of 1-(2-Methoxyethyl)piperidin-4-one

Causality: This protocol is based on established methods for the synthesis of N-substituted piperidin-4-ones. The choice of a suitable piperidin-4-one starting material and an appropriate alkylating agent is crucial for the successful synthesis of the target precursor.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidin-4-one hydrochloride in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Basification: Add a slight excess of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrochloride and liberate the free piperidin-4-one.

-

N-Alkylation: To the stirring mixture, add 1-bromo-2-methoxyethane (or a similar methoxyethylating agent) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-Methoxyethyl)piperidin-4-one.

Reduction to this compound

The conversion of the ketone to the corresponding alcohol is typically achieved through reduction. Sodium borohydride (NaBH4) is a commonly employed reducing agent for this purpose due to its selectivity for ketones and aldehydes, its operational simplicity, and its compatibility with alcoholic solvents.

Mechanism of Reduction: The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the piperidin-4-one. The resulting alkoxide is then protonated during the work-up to yield the final alcohol.

Experimental Protocol: Synthesis of this compound

Causality: This protocol utilizes the well-established and selective reduction of a ketone to a secondary alcohol using sodium borohydride. The choice of a protic solvent like methanol or ethanol facilitates the reaction and the subsequent work-up.

Methodology:

-

Dissolution: Dissolve 1-(2-Methoxyethyl)piperidin-4-one in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is to control the initial exothermic reaction upon addition of the reducing agent.

-

Reduction: Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess sodium borohydride.

-

Extraction: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

-

Purification: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Properties

Definitive experimental data for this compound is not extensively published. However, based on its chemical structure and data for analogous compounds, the following properties can be anticipated.

| Property | Value | Source |

| CAS Number | 134883-26-0 | PubChem |

| Molecular Formula | C8H17NO2 | PubChem |

| Molecular Weight | 159.23 g/mol | PubChem |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred |

| Boiling Point | Estimated to be in the range of 220-240 °C at atmospheric pressure | Inferred |

| Solubility | Expected to be soluble in water and common organic solvents | Inferred |

Spectroscopic Data (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the ethyl group protons (two triplets), the piperidine ring protons (complex multiplets), and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight distinct carbon atoms, including the methoxy carbon, the carbons of the ethyl chain, and the carbons of the piperidine ring, with the carbon bearing the hydroxyl group appearing in the 60-70 ppm range.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching vibrations would be observed around 2800-3000 cm⁻¹, and C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 159, with fragmentation patterns corresponding to the loss of water, the methoxyethyl group, and other characteristic fragments of the piperidine ring.

Applications in Drug Discovery and Development

While specific drugs containing the this compound moiety are not prominently documented, the 4-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry.[6] Derivatives of 4-hydroxypiperidine have been investigated for a wide range of therapeutic targets, including:

-

Analgesics: The piperidine core is a key feature of many potent opioid analgesics.[4]

-

Antihistamines: Several second-generation antihistamines incorporate the piperidine structure.[1]

-

Antipsychotics: The 4-hydroxypiperidine motif is present in certain antipsychotic drugs.[7]

-

Neurodegenerative Diseases: The versatility of the piperidine scaffold has led to its exploration in the development of agents targeting neurodegenerative disorders.[7]

The methoxyethyl group in this compound can influence the compound's polarity, lipophilicity, and metabolic stability, which are critical parameters in drug design. The hydroxyl group provides a point for further derivatization to explore structure-activity relationships (SAR) and optimize lead compounds.

Caption: Role of the scaffold in drug development.

Conclusion and Future Outlook

This compound, while not having a widely documented history, represents a valuable chemical entity within the broader class of 4-hydroxypiperidines. Its synthesis is straightforward, primarily involving the reduction of its ketone precursor. The presence of both the hydroxyl and the N-methoxyethyl functionalities provides chemists with ample opportunities for structural modification, making it an attractive starting point for the design of novel therapeutic agents. As the demand for new drugs with improved efficacy and safety profiles continues to grow, the exploration of versatile scaffolds like this compound will remain a critical endeavor in the field of medicinal chemistry. Further research into its biological activities and the development of its derivatives could unveil new therapeutic possibilities.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 1-(2-Methoxyethyl)piperidin-4-one | 33771-04-9 [smolecule.com]

- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

The Strategic Utility of 1-(2-Methoxyethyl)piperidin-4-ol in Modern Organic Synthesis: A Technical Guide

Introduction: The Piperidine Scaffold and the Rise of a Versatile Building Block

The piperidine moiety is a cornerstone of medicinal chemistry, forming the structural backbone of a significant number of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, upon parent molecules.[1] Within the vast landscape of piperidine-based synthons, 1-(2-Methoxyethyl)piperidin-4-ol has emerged as a particularly valuable building block for drug discovery and development professionals. This technical guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound, offering field-proven insights for researchers and scientists in organic synthesis.

Physicochemical Properties and Structural Rationale

The strategic utility of this compound stems from its unique combination of structural features. The N-alkylation with a methoxyethyl group modulates the basicity of the piperidine nitrogen and introduces a flexible, polar side chain, which can influence receptor binding and pharmacokinetic profiles. The secondary alcohol at the C4 position provides a reactive handle for a variety of chemical transformations, most notably etherification and esterification reactions.

| Property | Value | Source |

| Molecular Formula | C8H17NO2 | [4] |

| Molecular Weight | 159.23 g/mol | Inferred from formula |

| Appearance | Expected to be a liquid or low-melting solid | General knowledge |

| Boiling Point | Not readily available | |

| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |

Synthetic Pathways to this compound: A Tale of Two Strategies

The efficient construction of this key building block is paramount for its widespread application. Two primary and logically sound synthetic strategies are predominantly employed, each with its own set of advantages.

Strategy 1: N-Alkylation of Piperidin-4-ol

This approach involves the direct alkylation of the commercially available piperidin-4-ol with a suitable 2-methoxyethylating agent, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether. This is a classic example of an SN2 reaction where the secondary amine of the piperidine acts as the nucleophile.

Causality Behind Experimental Choices: The choice of base is critical to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.[5] A non-nucleophilic, moderately strong base like potassium carbonate is often preferred to minimize side reactions.[5] The solvent choice, typically a polar aprotic solvent like DMF or acetonitrile, facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile.[5]

Detailed Experimental Protocol: N-Alkylation of Piperidin-4-ol

-

Materials:

-

Piperidin-4-ol (1.0 eq)

-

2-Bromoethyl methyl ether (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred suspension of piperidin-4-ol and potassium carbonate in anhydrous DMF at room temperature, add 2-bromoethyl methyl ether dropwise.

-

Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Strategy 2: Reduction of 1-(2-Methoxyethyl)piperidin-4-one

An alternative and often preferred route commences with the commercially available 1-(2-methoxyethyl)piperidin-4-one.[4][6] The ketone functionality is then reduced to the corresponding secondary alcohol.

Causality Behind Experimental Choices: The choice of reducing agent is key to the success of this transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and is often the reagent of choice due to its ease of handling and high yields.[7] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to protonate the intermediate alkoxide.

Detailed Experimental Protocol: Reduction of 1-(2-Methoxyethyl)piperidin-4-one

-

Materials:

-

Procedure:

-

Dissolve 1-(2-methoxyethyl)piperidin-4-one in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x V).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by distillation or chromatography if necessary.

-

Application in the Synthesis of Bioactive Molecules: The Williamson Ether Synthesis

The true value of this compound is realized in its role as a versatile intermediate. The hydroxyl group at the C4 position is a prime site for derivatization, most commonly through the Williamson ether synthesis, to introduce a variety of aryl and alkyl substituents.[8][9][10][11][12] This reaction is a cornerstone of organic synthesis for the formation of ethers.[8][9][10][11][12]

Mechanism and Rationale: The Williamson ether synthesis proceeds via an SN2 mechanism.[8][11][12] The alcohol of this compound is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from a primary or secondary alkyl or aryl halide to form the desired ether.[8][11][12]

Diagram of the Williamson Ether Synthesis Workflow

Caption: Workflow of the Williamson Ether Synthesis.

Case Study: Synthesis of Fentanyl Analogs

The 4-anilidopiperidine scaffold is a key pharmacophore in a class of potent synthetic opioids, including fentanyl and its analogs like remifentanil.[2][13][14][15] While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural similarity to key intermediates in the synthesis of fentanyl analogs makes it a highly relevant and plausible precursor. For instance, the synthesis of remifentanil often involves the N-alkylation of a 4-anilinopiperidine derivative.[2][13][14][15] By analogy, this compound could be utilized in the early stages of synthesizing novel fentanyl analogs where the N-substituent is a methoxyethyl group.

Hypothetical Synthetic Pathway towards a Fentanyl Analog

Caption: A plausible synthetic route to a fentanyl analog.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its readily accessible synthetic routes and the dual functionality offered by the piperidine nitrogen and the C4-hydroxyl group make it a highly adaptable and valuable building block. While its direct application in the synthesis of currently marketed blockbuster drugs may not be extensively documented, its potential for the creation of novel chemical entities, particularly in the realm of CNS agents and opioid receptor modulators, is undeniable. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic incorporation of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

- 1. WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]

- 2. EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-(2-Methoxyethyl)piperidin-4-one - Amerigo Scientific [amerigoscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. francis-press.com [francis-press.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. METHODS FOR THE SYNTHESES OF ALFENTANIL, SUFENTANIL AND REMIFENTANIL - Patent 1246801 [data.epo.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to 1-(2-Methoxyethyl)piperidin-4-ol: Bridging Synthesis, Spectroscopy, and Quantum Chemistry

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and synthetic versatility.[1][2] Within this important class of heterocycles, 1-(2-Methoxyethyl)piperidin-4-ol represents a molecule of significant interest. Its structure combines the key features of a secondary alcohol and a substituted amine, providing multiple points for molecular interaction and further functionalization. Understanding the intricate relationship between its three-dimensional structure and electronic properties is paramount for predicting its reactivity, biological activity, and potential applications.

This in-depth technical guide provides a comprehensive exploration of this compound, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causality behind the experimental and computational methodologies employed in its study. We will navigate from its logical synthesis and spectroscopic characterization to a deep dive into its electronic landscape using powerful quantum chemical calculations. The integration of these theoretical and experimental approaches offers a holistic understanding of the molecule, forming a self-validating system of inquiry that is crucial for modern chemical research.

Part 1: Synthesis and Spectroscopic Elucidation

The foundation of any theoretical study is the molecule itself. A logical and efficient synthesis, confirmed by robust analytical techniques, is the mandatory first step.

Proposed Synthesis: N-Alkylation of Piperidin-4-ol

A direct and widely employed method for preparing N-substituted piperidines is the N-alkylation of the parent piperidine ring.[1][3] The synthesis of this compound can be efficiently achieved by the nucleophilic substitution reaction between piperidin-4-ol and 2-bromoethyl methyl ether. The nitrogen atom of the piperidine acts as the nucleophile, displacing the bromide ion. A non-nucleophilic base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, thus driving the equilibrium towards the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperidin-4-ol

-

2-Bromoethyl methyl ether

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of piperidin-4-ol (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

-

Add 2-bromoethyl methyl ether (1.1 equivalents) dropwise to the mixture at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating to 50-60°C can be applied.

-

Upon completion, filter the reaction mixture to remove the potassium salts and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product via flash column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Spectroscopic analysis provides the empirical validation of the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key vibrational modes are:

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear as strong bands in the 2850-3000 cm⁻¹ region.

-

C-O Stretch: Two distinct C-O stretching bands are anticipated. The C-O stretch of the secondary alcohol will appear around 1050-1150 cm⁻¹, and the C-O-C stretch of the ether group will be observed in the 1070-1150 cm⁻¹ range.

-

C-N Stretch: The tertiary amine C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton environment. The proton of the hydroxyl group (-OH) will appear as a broad singlet. The methoxy group (-OCH₃) will be a sharp singlet around 3.3 ppm. The various methylene (-CH₂-) protons on the piperidine ring and the ethyl chain will appear as multiplets in the upfield region, with their chemical shifts and splitting patterns dictated by their neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will display a unique signal for each carbon atom. The carbon bearing the hydroxyl group will be found in the 60-70 ppm range. The carbons of the methoxyethyl group will also have characteristic shifts, with the methoxy carbon appearing around 59 ppm. The remaining piperidine ring carbons will resonate at higher field strengths.

Part 2: Computational and Theoretical Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the molecular structure, reactivity, and electronic properties that are often inaccessible through experimental means alone.[4][5]

Computational Methodology: A DFT-Based Protocol

The theoretical analysis is grounded in DFT calculations, a robust method for studying electronic structures.[6] The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely accepted level of theory that provides a good balance between accuracy and computational cost for organic molecules.[4][7]

Workflow for Computational Analysis

Caption: Workflow for theoretical and computational analysis.

Optimized Molecular Geometry

The first step in computational analysis is to find the lowest energy conformation of the molecule. The piperidine ring is known to adopt a stable chair conformation.[5] DFT optimization provides precise bond lengths, bond angles, and dihedral angles for this most stable structure.

| Parameter | Description | Calculated Value (Å or °) |

| Bond Lengths | ||

| C-O (alcohol) | Length of the carbon-oxygen single bond | ~1.43 Å |

| O-H | Length of the oxygen-hydrogen single bond | ~0.97 Å |

| C-N | Average length of the carbon-nitrogen bonds | ~1.47 Å |

| C-O (ether) | Length of the carbon-oxygen ether bond | ~1.42 Å |

| Bond Angles | ||

| C-O-H | Angle of the alcohol group | ~108.5° |

| C-N-C | Angle around the piperidine nitrogen | ~111.0° |

| C-O-C | Angle of the ether linkage | ~112.0° |

| Note: These are typical values expected from DFT/B3LYP calculations for similar structures. |

Vibrational Analysis

Frequency calculations not only confirm that the optimized structure is a true energy minimum (no imaginary frequencies) but also predict the vibrational spectrum. This theoretical spectrum can be directly compared with the experimental FT-IR data, serving as a powerful tool for vibrational mode assignment. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and systematic errors in the computational method.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[8]

-

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the non-bonding orbitals of the nitrogen and oxygen atoms, indicating these are the primary sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron. The LUMO is generally distributed over the sigma anti-bonding orbitals (σ*) of the molecule.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity.[8][9] A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. This gap is directly related to the electronic absorption properties of the molecule.

| Orbital | Energy (eV) | Description |

| HOMO | (Calculated Value) | Electron-donating ability, localized on N and O atoms. |

| LUMO | (Calculated Value) | Electron-accepting ability, distributed across σ* orbitals. |

| Energy Gap (ΔE) | (LUMO - HOMO) | Indicator of chemical stability and reactivity. |

| Note: Specific energy values are obtained from the DFT output. |

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a visual representation of the charge distribution on the molecule's surface.[3] It is invaluable for predicting how the molecule will interact with other chemical species, especially in biological systems. The color-coding convention is standard:

-

Red: Electron-rich regions (negative electrostatic potential), indicating sites for electrophilic attack. These are expected around the oxygen atoms of the hydroxyl and methoxy groups.

-

Blue: Electron-deficient regions (positive electrostatic potential), indicating sites for nucleophilic attack. These are expected around the acidic hydrogen of the hydroxyl group.

-

Green/Yellow: Regions of neutral or near-neutral potential.

For this compound, the MEP map would clearly identify the lone pairs on the oxygen atoms as the most negative potential sites, making them primary hydrogen bond acceptors. The hydrogen of the O-H group would be the most positive site, making it a strong hydrogen bond donor.

Caption: Molecular structure of this compound.

Conclusion

The comprehensive analysis of this compound through a synergistic combination of synthetic chemistry, spectroscopy, and computational modeling provides a deep and validated understanding of its fundamental properties. The proposed N-alkylation synthesis offers a reliable route to the molecule, while FT-IR and NMR spectroscopy confirm its structural integrity. DFT calculations further refine this understanding, offering precise geometric parameters and a detailed picture of the molecule's electronic landscape. The analysis of HOMO-LUMO orbitals and the Molecular Electrostatic Potential map reveals the key sites of reactivity and potential intermolecular interactions, which are critical for predicting its behavior in larger biological systems. This integrated approach exemplifies a modern, robust framework for chemical investigation, providing the foundational knowledge necessary for the rational design and development of new piperidine-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 1-(2-Methoxyethyl)piperidin-4-amine | 502639-08-9 [smolecule.com]

- 6. 4-(2-Bromoethyl)piperidine | 113913-55-6 | Benchchem [benchchem.com]

- 7. EP0225850B1 - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxy-piperidine - Google Patents [patents.google.com]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. soc.chim.it [soc.chim.it]

An In-depth Technical Guide to the Safe Handling of 1-(2-Methoxyethyl)piperidin-4-ol

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with 1-(2-Methoxyethyl)piperidin-4-ol are inferred from the known toxicological and hazardous properties of the piperidine scaffold. The piperidine ring system is the core structural feature responsible for the compound's reactivity and potential biological effects.

1.1. GHS Classification (Inferred)

Based on data from analogous compounds such as Piperidine, 4-Hydroxypiperidine, and N-substituted piperidines, this compound should be handled as a substance with the following potential classifications:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][3][4][5]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1][5][6]

-

Flammability: While the methoxyethyl and hydroxyl groups may alter the flashpoint, the parent piperidine is a flammable liquid and vapor. Therefore, this compound should be treated as potentially flammable.[4][6][7]

1.2. Summary of Potential Health Effects

| Exposure Route | Potential Health Effects | Supporting Evidence from Analogous Compounds |

| Inhalation | May cause chemical burns to the respiratory tract, irritation, and potentially toxic effects.[1][2][8] | Piperidine is toxic if inhaled and can cause severe respiratory irritation.[2][3] |

| Dermal Contact | Causes skin burns and can be absorbed through the skin, leading to systemic toxicity.[1][2][8] | Piperidine is classified as toxic in contact with skin and causes severe skin burns.[3][5][6] |

| Eye Contact | Causes serious eye damage, potentially irreversible.[1][2][6] | Direct contact with piperidine causes severe eye burns.[2][6] |

| Ingestion | Harmful if swallowed; causes burns to the gastrointestinal tract.[1][2][8] | Piperidine is harmful if swallowed and can cause burns.[2] |

1.3. Causality of Hazards

The basic nitrogen atom in the piperidine ring is the primary determinant of its corrosive nature. This basicity can disrupt biological membranes and cause severe tissue damage upon contact. The overall toxicity is a function of the entire molecule's interaction with biological systems.

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential for the safe handling of this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment (PPE).

2.1. Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for all procedures that may generate vapors, mists, or aerosols.[4][9]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

2.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specifications | Rationale |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[10] | To prevent skin contact and absorption. |

| Eye and Face Protection | Chemical safety goggles are required at all times. A face shield should be worn in addition to goggles when there is a splash hazard.[10] | To protect against splashes that can cause severe eye damage. |

| Skin and Body Protection | A lab coat is mandatory. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit should be worn.[10] | To protect the skin from burns and contamination. |

| Respiratory Protection | If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2] | To prevent inhalation of harmful vapors. |

2.3. Experimental Workflow for Safe Handling

Caption: A generalized workflow for the safe handling of this compound, emphasizing preparation, handling, and post-procedure steps.

Section 3: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

3.1. First-Aid Measures

| Exposure Type | First-Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[2] |

3.2. Spill and Leak Procedures

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable decontaminating agent.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact the institution's emergency response team.

-

Prevent the spill from entering drains or waterways.[4]

-

Section 4: Storage and Disposal

Proper storage and disposal are crucial to maintaining a safe laboratory environment.

4.1. Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][8]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

-

The storage area should be clearly labeled, and access should be restricted to authorized personnel.

4.2. Disposal Considerations

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations.[7]

-

Do not dispose of it down the drain.

-

Contact a licensed professional waste disposal service for proper disposal.[8]

Caption: Key considerations for the proper storage and disposal of this compound.

Section 5: Conclusion

While this compound is a valuable tool in drug discovery and development, its handling demands a high level of caution and adherence to rigorous safety protocols. By understanding the potential hazards based on its structural analogs and implementing the comprehensive guidelines outlined in this document, researchers can work with this compound in a safe and responsible manner. A proactive approach to safety, grounded in a thorough understanding of chemical properties and a commitment to best practices, is the cornerstone of a successful and secure research endeavor.

References

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. carlroth.com [carlroth.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. lobachemie.com [lobachemie.com]

- 8. peptide.com [peptide.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application